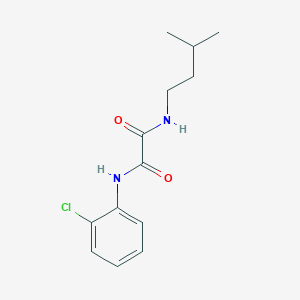![molecular formula C14H15N3O3 B4694351 1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4694351.png)
1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of "MK-677" and is classified as a growth hormone secretagogue. It has been found to stimulate the release of growth hormone and insulin-like growth factor 1 (IGF-1) in the body, which can have a range of physiological effects.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves its ability to stimulate the release of growth hormone and 1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in the body. This is achieved through its interaction with the ghrelin receptor, which is found on the surface of certain cells in the body. By binding to this receptor, 1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can activate a signaling pathway that leads to the release of growth hormone and 1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid are diverse and have been studied extensively. Some of the key effects include increased muscle mass and strength, improved bone density, improved cognitive function, and reduced muscle wasting in elderly individuals. Additionally, it has been found to have a range of potential therapeutic applications, including in the treatment of growth hormone deficiency, osteoporosis, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in lab experiments is its ability to stimulate the release of growth hormone and 1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in a controlled manner. This can be useful for studying the effects of these hormones on various physiological processes. However, one limitation of using this compound is that it can be difficult to synthesize and may require specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on 1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. Some possible areas of study include its effects on bone density and osteoporosis, its potential therapeutic applications in the treatment of Alzheimer's disease, and its use in combination with other drugs to enhance its effects on muscle mass and strength. Additionally, further research may be needed to better understand the long-term effects of this compound on the body and its potential risks and benefits.
Aplicaciones Científicas De Investigación
1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been found to have a range of effects on the body, including increasing the release of growth hormone and 1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, improving cognitive function, and reducing muscle wasting in elderly individuals.
Propiedades
IUPAC Name |
1-methyl-5-(2-phenylethylcarbamoyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-12(11(9-16-17)14(19)20)13(18)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOPKZPARYSUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide](/img/structure/B4694288.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide](/img/structure/B4694299.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4694304.png)
![ethyl 4-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4694306.png)
![1-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4694318.png)
![N-{[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4694324.png)
![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4694332.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4694335.png)
![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4694342.png)
![N-[2-(4-chlorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B4694345.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4694358.png)
![N-allyl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4694363.png)
![4-methyl-3-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4694366.png)